6,9,12-Octadecatrien-1-ol

Catalog No.
S3470344
CAS No.
24149-05-1
M.F
C18H32O
M. Wt
264.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,9,12-Octadecatrien-1-ol

CAS Number

24149-05-1

Product Name

6,9,12-Octadecatrien-1-ol

IUPAC Name

(6E,9E,12E)-octadeca-6,9,12-trien-1-ol

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+

InChI Key

WFYSUQMCIPGKKK-YHTMAJSVSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCO

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCO

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCO
  • Origin: GLA is naturally found in various plant sources, including evening primrose oil, borage seed oil, and black currant seed oil []. It can also be produced by the human body from the essential fatty acid linoleic acid (LA) through enzymatic reactions, although the conversion rate can be limited [].
  • Significance: Research suggests that GLA may play a role in various biological processes, including inflammation regulation, skin health, and cardiovascular function [, ]. Additionally, GLA levels are being investigated as potential biomarkers for certain health conditions.

Molecular Structure Analysis

  • Key features: The molecule consists of an 18-carbon chain (octadecatrien-) with three double bonds (indicated by -trien-). The alcohol functional group (-OH) is located at the first carbon (C1). The presence of double bonds creates a cis/trans isomerization possibility, meaning the double bonds can have a rigid or flexible configuration.
  • Notable aspects: GLA typically exists in the all-cis configuration, denoted as (6Z,9Z,12Z)-6,9,12-octadecatrien-1-ol, where Z indicates the cis configuration of the double bonds []. This specific configuration is believed to be crucial for its biological activity.

Chemical Reactions Analysis

  • Synthesis: GLA can be obtained from natural sources like plant oils or synthesized through various chemical methods. However, detailed descriptions of these methods are beyond the scope of this analysis.
  • Decomposition: Under extreme heat or strong oxidizing conditions, GLA can undergo decomposition reactions, breaking down into smaller molecules such as fatty acids and alcohols.
  • Other relevant reactions: GLA can participate in esterification reactions with organic acids to form esters, which are important components of biological membranes.

Physical And Chemical Properties Analysis

  • Melting point: ≈ -11 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, but soluble in most organic solvents like ethanol and chloroform []
  • Stability: Relatively stable under normal storage conditions but can oxidize over time, especially when exposed to light or heat [].

The mechanism of action of GLA is still being elucidated, but several potential pathways are under investigation:

  • Eicosanoid metabolism: GLA serves as a precursor for a specific class of signaling molecules called eicosanoids, which play a role in inflammation regulation, cell proliferation, and other processes [].
  • Membrane fluidity: The unsaturated nature of GLA might influence the fluidity and function of cell membranes.
  • Toxicity: GLA is generally considered safe for consumption in recommended amounts. However, high doses may cause gastrointestinal side effects like nausea and diarrhea.
  • Flammability: GLA is flammable and should be handled with care, following standard safety protocols for organic solvents.
  • Reactivity: GLA can react with strong oxidizing agents, potentially leading to fires or explosions.

Chemical Identity

6,9,12-Octadecatrien-1-ol, also known as gamma-linolenyl alcohol, is a fatty alcohol with a long chain of 18 carbon atoms. It has three double bonds within its structure, located specifically at the 6th, 9th, and 12th carbon positions. (PubChem: )

Potential Health Effects

Research into the potential health effects of 6,9,12-Octadecatrien-1-ol is ongoing. Some studies suggest it may have antibacterial properties (PubChem: ). However, more research is needed to confirm these findings and explore other potential applications.

XLogP3

6.1

Dates

Modify: 2023-08-19

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